molecular formula C25H19F3N4O2 B11489799 2'-Amino-1-methyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'{H}-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-Amino-1-methyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'{H}-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11489799
M. Wt: 464.4 g/mol
InChI Key: IHKSDEGMCLUKFJ-UHFFFAOYSA-N
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Description

2’-Amino-1-methyl-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-1-methyl-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a quinoline derivative under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the formation of the spiro linkage. The reaction conditions, including temperature and solvent choice, are critical to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and scalability. The use of automated systems can help in maintaining the precise control required for the synthesis of such complex molecules. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-1-methyl-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinoline derivatives.

    Reduction: Formation of reduced spiro compounds.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2’-Amino-1-methyl-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-Amino-1-methyl-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Amino-1-methyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile
  • 2’-Amino-1-methyl-2,5’-dioxo-1’-[4-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile

Uniqueness

The presence of the trifluoromethyl group in 2’-Amino-1-methyl-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound for various applications.

Properties

Molecular Formula

C25H19F3N4O2

Molecular Weight

464.4 g/mol

IUPAC Name

2-amino-1'-methyl-2',5-dioxo-1-[3-(trifluoromethyl)phenyl]spiro[7,8-dihydro-6H-quinoline-4,3'-indole]-3-carbonitrile

InChI

InChI=1S/C25H19F3N4O2/c1-31-18-9-3-2-8-16(18)24(23(31)34)17(13-29)22(30)32(19-10-5-11-20(33)21(19)24)15-7-4-6-14(12-15)25(26,27)28/h2-4,6-9,12H,5,10-11,30H2,1H3

InChI Key

IHKSDEGMCLUKFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(N(C4=C3C(=O)CCC4)C5=CC=CC(=C5)C(F)(F)F)N)C#N

Origin of Product

United States

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